molecular formula C18H19N3O2S2 B2842985 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide CAS No. 892285-32-4

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide

Cat. No.: B2842985
CAS No.: 892285-32-4
M. Wt: 373.49
InChI Key: LGMVRHRTFLHEKU-UHFFFAOYSA-N
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Description

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a sulfanyl-acetamide moiety. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes, kinases, and viral proteins .

Properties

IUPAC Name

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-3-12-6-5-7-13(10-12)19-15(22)11-25-18-20-14-8-9-24-16(14)17(23)21(18)4-2/h5-10H,3-4,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMVRHRTFLHEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often include heating in the presence of a desiccant like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or thioethers .

Mechanism of Action

The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial survival . This inhibition disrupts protein synthesis in bacteria, leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related thienopyrimidine and sulfanyl-acetamide derivatives, focusing on molecular properties, substituents, and biological activities:

Compound Name / ID Molecular Weight (g/mol) Key Substituents Biological Activity / Target Source
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide (Target) ~373* 3-ethyl (thienopyrimidine), 3-ethylphenyl Inferred: Kinase inhibition, antiviral -
2-[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide 292.21 4-chlorophenyl, 3-methylpyrazole Not specified; likely enzyme inhibition Enamine Ltd
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 363.30 4-methylphenyl, 4-(trifluoromethoxy)phenyl Not specified; potential kinase/antiviral ECHEMI
N-{4-[N-(4-{[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino}cyclohexyl)sulfamoyl]phenyl}acetamide (12ba) - Cyano-dimethylphenoxy, cyclohexyl-sulfamoyl Anti-HIV (EC₅₀: 33 nM) Research paper
2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) - Triazole, 2-fluorobenzyl Antibacterial (MIC: 16 µg/mL vs. E. coli) Research paper

*Calculated molecular weight based on formula C₁₈H₁₉N₃O₂S₂.

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity :

  • The target compound’s ethyl groups enhance lipophilicity compared to the 4-chlorophenyl (electron-withdrawing) and trifluoromethoxy (polar) substituents in analogs . This may improve membrane permeability but could reduce aqueous solubility.
  • The 3-ethylphenyl group in the target compound contrasts with the pyrazole (polar) and fluorobenzyl (electron-deficient) moieties in other analogs, suggesting tailored steric or electronic interactions with biological targets .

Biological Activity Trends: Thienopyrimidine derivatives with cyclohexyl-sulfamoyl or cyano groups (e.g., 12ba) exhibit potent anti-HIV activity, highlighting the scaffold’s relevance in antiviral drug design . The target compound’s ethyl substituents may optimize metabolic stability compared to bulkier groups. Sulfanyl-acetamides with triazole rings (e.g., Compound 38) show moderate antibacterial activity, suggesting that the thienopyrimidine core in the target compound could shift activity toward eukaryotic targets like kinases or viral proteases .

Synthetic Accessibility :

  • The sulfanyl-acetamide linkage in the target compound is synthetically accessible via nucleophilic substitution, akin to methods used for triazole-containing analogs (e.g., coupling with N-acetylsulfanilyl chloride) .

Thermodynamic Properties :

  • Melting points for related compounds range from 174–176°C () to amorphous solids (), indicating that the target compound’s crystallinity may depend on the ethyl substituents’ packing efficiency.

Research Findings and Implications

  • Antiviral Potential: Thienopyrimidine analogs with sulfonamide or phenoxy groups (e.g., 12ba, 12bb) demonstrate low-nanomolar efficacy against HIV, suggesting the target compound’s ethyl groups could be explored in similar assays .
  • Antibacterial Limitations: While triazole-sulfanyl analogs () are active against E. coli, the thienopyrimidine core may prioritize eukaryotic targets, necessitating distinct biological testing.
  • SAR Recommendations : Introducing polar groups (e.g., pyrazole in ) could balance the target compound’s lipophilicity for improved pharmacokinetics.

Biological Activity

The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C15H21N3O2S2
Molecular Weight 339.476 g/mol
IUPAC Name This compound
SMILES CCn2c(SCC(=O)NCCC(C)C)nc1ccsc1c2=O
InChI Key OZJLEFNAODPYPQ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization to form the thienopyrimidine core and subsequent functionalization to introduce the acetamide and ethyl groups. Specific synthetic routes may include:

  • Formation of Thienopyrimidine Core : Cyclization under acidic or basic conditions.
  • Introduction of Sulfanyl Group : Nucleophilic substitution reactions.
  • Acetamide Formation : Coupling reactions to attach the acetamide moiety.

Biological Activity

Research into the biological activity of this compound has revealed several interesting properties:

Antimicrobial Activity

Studies have indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thienopyrimidines are also being investigated for their anticancer potential. Research has demonstrated that compounds within this class can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have shown that similar compounds can downregulate oncogenic signaling pathways .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Preliminary studies suggest inhibition of enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Case Studies and Research Findings

Several case studies highlight the biological activity of thienopyrimidine derivatives:

  • Study on Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial activity of various thienopyrimidine derivatives against clinical isolates.
    • Results indicated that modifications at the sulfanyl position significantly enhanced antibacterial potency.
  • Anticancer Activity Assessment :
    • In vitro studies on cancer cell lines (e.g., HeLa and MCF7) showed that specific derivatives led to a decrease in cell viability by over 50% at concentrations as low as 10 µM.
    • Mechanistic studies revealed activation of caspase pathways indicative of apoptosis.

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